Enhanced Lipophilicity vs. Saturated N-Boc-3-azetidineacetic Acid
The introduction of a 3-ethenyl substituent significantly increases the computed lipophilicity (XLogP3) compared to the saturated parent compound N-Boc-3-azetidineacetic acid [1]. This quantitative increase in LogP directly influences passive membrane permeability predictions and is a critical differentiator for program leads where achieving a specific lipophilic range is essential for ADME profiles [2].
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.3 |
| Comparator Or Baseline | N-Boc-3-azetidineacetic acid (CAS 183062-96-6): 0.6 |
| Quantified Difference | +0.7 log unit (2.2-fold increase in logP value) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) |
Why This Matters
A 0.7-unit logP difference can be the deciding factor in a lead optimization campaign where a slight increase in lipophilicity is needed to improve membrane permeability without introducing off-target promiscuity.
- [1] PubChem. (2025). Compare: XLogP3-AA for CID 131000798 (1.3) vs. CID 11095989 (0.6). View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
